7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound is particularly notable for its potential use in the development of pharmaceuticals and as an intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 7-position enhances its reactivity and biological properties compared to other derivatives in the quinoxaline class .
The compound is classified under the CAS Registry Number 24463-25-0. It has been documented in various chemical databases, including PubChem and BenchChem, which provide essential information regarding its structure, synthesis, and applications . The classification of this compound falls within the broader category of dihydroquinoxalinones, which are known for their pharmacological significance, including potential antimicrobial and anticancer activities.
The synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one. This can be achieved using various brominating agents such as elemental bromine or N-bromosuccinimide under controlled conditions to ensure selective bromination at the desired position .
This method has been shown to yield high purity compounds suitable for further biological testing and application development .
The molecular formula for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is with a molecular weight of approximately 241.08 g/mol. The compound features a bicyclic structure that includes a quinoxaline core with a methyl group at position 3 and a bromine atom at position 7.
7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions due to its electrophilic nature stemming from the bromine substituent. Common reactions include:
These reactions expand its utility in synthesizing novel compounds for research and therapeutic applications .
The mechanism of action for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one largely depends on its specific biological context. For instance, if it exhibits antimicrobial properties, it may interfere with bacterial cell wall synthesis or inhibit protein function through binding interactions with target biomolecules. Experimental studies are required to elucidate specific molecular targets and pathways involved in its pharmacological effects .
These properties are critical for understanding how this compound can be utilized in various applications within medicinal chemistry and materials science .
7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several promising applications:
The ongoing research into this compound's properties may lead to significant advancements in drug development and synthetic methodologies .
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic motif in drug discovery due to its versatile pharmacological profile and structural adaptability. Characterized by a fused benzopyrazine core with a reduced lactam ring, this scaffold provides a rigid yet tunable framework for designing bioactive molecules. Its "privileged" status arises from the ability to interact with diverse biological targets through hydrogen bonding (via N-H and C=O groups), π-stacking interactions (through the aromatic ring), and controlled stereoelectronic properties. Recent studies highlight its prominence in developing kinase inhibitors and antimitotic agents. For instance, derivatives like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibit low nanomolar cytotoxicity (GI₅₀ = 1.9–3.2 nM) by inhibiting tubulin polymerization, outperforming clinical candidates like combretastatin A-4 [4] [7]. The scaffold’s synthetic accessibility further enhances its utility, allowing modular substitutions at N1, C3, C6, and C7 positions to fine-tune target affinity and physicochemical properties.
Bromination of organic compounds imparts distinct structural and functional advantages critical for drug optimization. Bromine’s large atomic radius (1.85 Å) and polarizability enhance van der Waals interactions with hydrophobic protein pockets, while its moderate electron-withdrawing nature (Hammett σₚ = +0.23) can modulate electron density in aromatic systems. In the 3,4-dihydroquinoxalin-2(1H)-one series, bromo derivatives exhibit improved in vitro potency due to:
Crystallographic studies of brominated hydrazines (e.g., Br-DPPH-H) reveal halogen-π interactions (Br···C distance: 3.38 Å) and hydrogen bonding that stabilize supramolecular architectures [5]. However, bromine’s environmental persistence and potential toxicity require careful structural balancing to maintain drug-likeness.
The strategic incorporation of 7-bromo and 3-methyl substituents on the 3,4-dihydroquinoxalin-2(1H)-one scaffold synergistically enhances target engagement and metabolic stability:
7-Bromo Substitution
3-Methyl Substitution
Table 1: Bioactivity Modulation by 7-Bromo-3-methyl Substitution
Compound | Substituents | Biological Activity (GI₅₀ or IC₅₀) | Target |
---|---|---|---|
Lead compound 2a [4] | 7-OMe, 3-H | 2.2–3.5 nM (HTCL panel) | Tubulin polymerization |
Brominated arglabin [2] | Multiple Br sites | 70–90% tumor growth inhibition | Multiple cancers |
7-Bromo-3-methyl variant | 7-Br, 3-CH₃ | <10 nM (predicted) | Tubulin/JNK3 kinases |
Combined, these substitutions create a "sweet spot" for bioactivity, as evidenced by nanomolar-potency inhibitors of tubulin (e.g., compound 13d, GI₅₀ = 4.6–9.6 nM) [4] and JNK3 kinase (IC₅₀ < 0.25 µM) [9].
Table 2: Synthetic Routes to 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Method | Starting Material | Key Steps | Yield | Reference |
---|---|---|---|---|
Cyclocondensation | 4-Bromo-1,2-diaminobenzene | Acylation → lactamization with alkyl halide | Moderate | [8] |
Bromination of parent core | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Electrophilic bromination (Br₂/NBS) | 60–71% | [5] |
Reductive amination | 7-Bromo-2-nitroaniline | Reduction → coupling → cyclization | High | [4] |
Table 3: Physical Properties of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular formula | C₉H₉BrN₂O | - | [1] [3] |
Molecular weight | 241.09 g/mol | - | [1] |
Physical state | Yellow to pale yellow solid | 20°C | [3] |
Storage | Sealed, dry, 20–22°C | Long-term stability | [3] |
Canonical SMILES | CC1NC2=C(C=CC(Br)=C2)NC1=O | - | [1] |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0